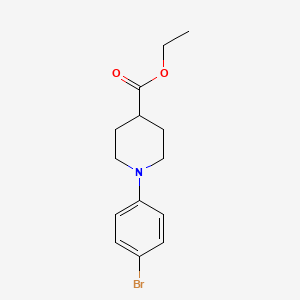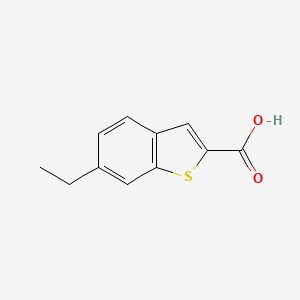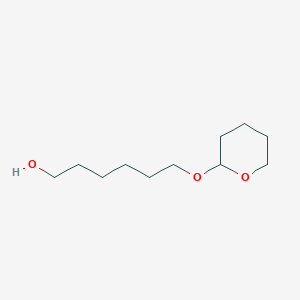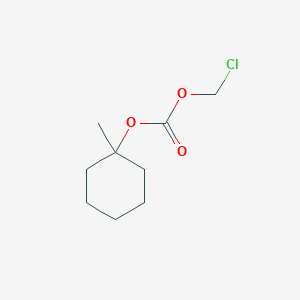
(7-Methoxy-2,3-dihydro-1-benzofuran-2-yl)methanol
Descripción general
Descripción
(7-Methoxy-2,3-dihydro-1-benzofuran-2-yl)methanol is a chemical compound belonging to the benzofuran family. . The compound’s structure includes a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring.
Métodos De Preparación
The synthesis of (7-Methoxy-2,3-dihydro-1-benzofuran-2-yl)methanol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a free radical cyclization cascade can be used to construct complex benzofuran derivatives . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions, making it suitable for constructing complex benzofuran ring systems . Industrial production methods may vary, but they generally involve optimizing these synthetic routes for large-scale production.
Análisis De Reacciones Químicas
(7-Methoxy-2,3-dihydro-1-benzofuran-2-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield benzofuran-2-carboxylic acid derivatives, while reduction may produce benzofuran-2-ylmethanol derivatives .
Aplicaciones Científicas De Investigación
(7-Methoxy-2,3-dihydro-1-benzofuran-2-yl)methanol has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, benzofuran derivatives are known for their anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These properties make the compound a potential candidate for drug development and therapeutic applications. Additionally, it has applications in the industry as a chemical intermediate for producing various pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of (7-Methoxy-2,3-dihydro-1-benzofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects by binding to enzymes or receptors, thereby modulating their activity. For instance, some benzofuran compounds inhibit the activity of enzymes involved in oxidative stress, leading to their anti-oxidative effects . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
(7-Methoxy-2,3-dihydro-1-benzofuran-2-yl)methanol can be compared with other similar compounds such as 2-methyl-2,3-dihydrobenzofuran and 3-methyl-2,3-dihydrobenzofuran While these compounds share a similar benzofuran core structure, they differ in their substituents and, consequently, their biological activities and applications
Propiedades
Fórmula molecular |
C10H12O3 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
(7-methoxy-2,3-dihydro-1-benzofuran-2-yl)methanol |
InChI |
InChI=1S/C10H12O3/c1-12-9-4-2-3-7-5-8(6-11)13-10(7)9/h2-4,8,11H,5-6H2,1H3 |
Clave InChI |
OVXXICPNWLYUBX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1OC(C2)CO |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N~1~-[2-(3,5-Dimethoxyphenyl)ethyl]-N~1~-methylbutane-1,4-diamine](/img/structure/B8581323.png)



